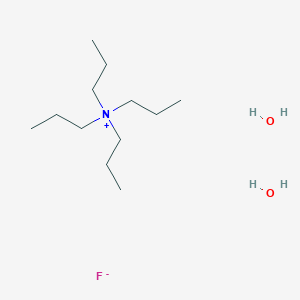
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is a chemical compound that belongs to the class of fluoropyridines. This compound features a cyclopentylmethyl group attached to the nitrogen atom of a 5-fluoropyridin-3-amine structure. Fluoropyridines are known for their applications in medicinal chemistry due to their unique properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoropyridin-3-amine and cyclopentylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 5-fluoropyridin-3-amine is dissolved in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Cyclopentylmethyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in solvents like water or acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH, K2CO3) in aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
科学研究应用
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity. The cyclopentylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cellular membranes. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(Cyclopentylmethyl)-4-fluoropyridin-3-amine: Similar structure with the fluorine atom at the 4-position.
N-(Cyclopentylmethyl)-5-chloropyridin-3-amine: Similar structure with a chlorine atom instead of fluorine.
N-(Cyclopentylmethyl)-5-bromopyridin-3-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H15FN2 |
|---|---|
分子量 |
194.25 g/mol |
IUPAC 名称 |
N-(cyclopentylmethyl)-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-5-11(8-13-7-10)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
InChI 键 |
IMLFEQMNVBMHKA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CNC2=CC(=CN=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
